(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of bulky tert-butyl groups, a dicyclohexylphosphanyl group, and a sulfinamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 3,5-ditert-butylphenyl intermediate: This step involves the reaction of 1-bromo-3,5-di-tert-butylbenzene with n-butyllithium in tetrahydrofuran at low temperatures, followed by the addition of trimethyl borate to form 3,5-di-tert-butylphenylboronic acid.
Coupling with dicyclohexylphosphanylphenyl: The 3,5-di-tert-butylphenylboronic acid is then coupled with a dicyclohexylphosphanylphenyl derivative using palladium-catalyzed cross-coupling reactions under controlled conditions.
Introduction of the sulfinamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfinamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfinamide group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide is used as a ligand in transition metal catalysis, particularly in asymmetric synthesis. Its bulky groups provide steric hindrance, which can enhance the selectivity of catalytic reactions.
Biology
In biological research, this compound is studied for its potential as a chiral auxiliary in the synthesis of biologically active molecules. Its ability to induce chirality makes it valuable in the preparation of enantiomerically pure compounds.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its unique structure may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, ®-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of ®-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound’s bulky groups and chiral centers allow it to bind selectively to enzymes and receptors, modulating their activity. This selective binding can influence various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide: The enantiomer of the compound, which may exhibit different biological activity and selectivity.
N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N-methylpropane-2-sulfinamide: A structurally similar compound with a different substitution pattern.
Uniqueness
The uniqueness of ®-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide lies in its specific combination of bulky groups and chiral centers, which provide distinct steric and electronic properties. These features contribute to its high selectivity and reactivity in various chemical and biological applications.
Properties
IUPAC Name |
(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H58NOPS/c1-35(2,3)28-24-27(25-29(26-28)36(4,5)6)32-22-17-23-33(38(10)41(39)37(7,8)9)34(32)40(30-18-13-11-14-19-30)31-20-15-12-16-21-31/h17,22-26,30-31H,11-16,18-21H2,1-10H3/t41-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBDJVVQNJAAJU-VQJSHJPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=C(C(=CC=C2)N(C)S(=O)C(C)(C)C)P(C3CCCCC3)C4CCCCC4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=C(C(=CC=C2)N(C)[S@](=O)C(C)(C)C)P(C3CCCCC3)C4CCCCC4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H58NOPS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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